molecular formula C22H25NO4 B13210873 Fmoc-beta-homoisoleucine

Fmoc-beta-homoisoleucine

Cat. No.: B13210873
M. Wt: 367.4 g/mol
InChI Key: VHZUUIWBAYOCDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-beta-homoisoleucine: is a derivative of the amino acid isoleucine, modified with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides and proteins. The Fmoc group serves as a protective group for the amino function, allowing for selective reactions at other sites on the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-L-beta-homoisoleucine is typically synthesized through a series of chemical reactions that involve the protection and deprotection of functional groups. The synthesis begins with the protection of the amino group of L-beta-homoisoleucine using the Fmoc group. This is achieved by reacting L-beta-homoisoleucine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine .

Industrial Production Methods: In industrial settings, the production of Fmoc-L-beta-homoisoleucine involves large-scale chemical synthesis using automated peptide synthesizers. The process includes the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The Fmoc group is removed using a mild base, such as piperidine, to allow for the subsequent addition of the next amino acid .

Chemical Reactions Analysis

Types of Reactions: Fmoc-L-beta-homoisoleucine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various protected and deprotected forms of L-beta-homoisoleucine, as well as its derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Fmoc-L-beta-homoisoleucine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. The Fmoc group is removed under basic conditions, allowing the amino group to participate in peptide bond formation .

Molecular Targets and Pathways: The primary molecular target of Fmoc-L-beta-homoisoleucine is the growing peptide chain during solid-phase synthesis. The compound interacts with various reagents and catalysts used in the synthesis process, facilitating the formation of peptide bonds .

Comparison with Similar Compounds

Uniqueness: Fmoc-L-beta-homoisoleucine is unique due to its beta-homo modification, which provides distinct steric and electronic properties. This modification can influence the folding and stability of peptides, making it valuable for specific applications in peptide synthesis and research .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-3-14(2)20(12-21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZUUIWBAYOCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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